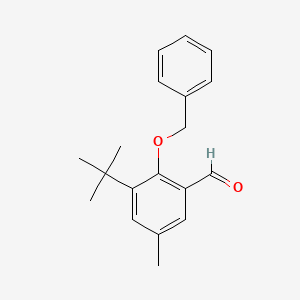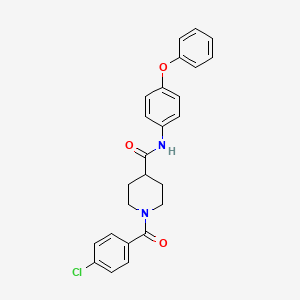![molecular formula C16H10FN3O B4936441 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one, also known as FPQ, is a heterocyclic compound that has shown potential in scientific research. FPQ is a derivative of pyrazoloquinoline and has a unique structure that makes it an interesting target for investigation.
Wirkmechanismus
The mechanism of action of 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is not fully understood. However, it has been suggested that 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one inhibits the activity of certain enzymes, such as topoisomerase II and HDAC6, which are involved in cancer cell proliferation and survival. In addition, 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In addition, 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has been shown to inhibit the activity of topoisomerase II and HDAC6. However, the effects of 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one on normal cells and tissues are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has shown promising results in in vitro studies and may have potential for further development as a therapeutic agent. However, one limitation of using 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one in lab experiments is its toxicity. 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has been shown to be toxic to normal cells at high concentrations, which may limit its use in vivo.
Zukünftige Richtungen
For 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one research include further investigation of its mechanism of action, toxicity, and potential as a therapeutic agent. In addition, 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one may have potential as a scaffold for the development of new anti-cancer and anti-inflammatory agents. Further studies are needed to fully understand the potential of 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one in scientific research.
Synthesemethoden
6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can be synthesized using a one-pot, three-component reaction. The reaction involves the condensation of 2-aminobenzophenone, 5-fluoroisatin, and malononitrile in the presence of ammonium acetate and acetic acid. The reaction yields 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one as a yellow solid with a melting point of 230-232°C.
Wissenschaftliche Forschungsanwendungen
6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has been studied for its potential as an anti-cancer agent. In vitro studies have shown that 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that 6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O/c17-13-8-4-7-11-14-12(9-18-15(11)13)16(21)20(19-14)10-5-2-1-3-6-10/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZPTSKKDUEGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C4C(=C3N2)C=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)
![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)
![N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)

![3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)

![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)
![N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine](/img/structure/B4936460.png)